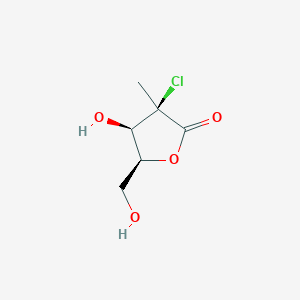

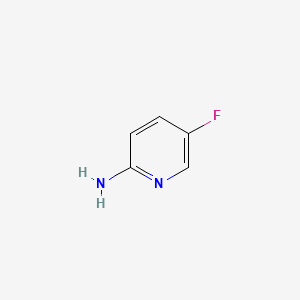

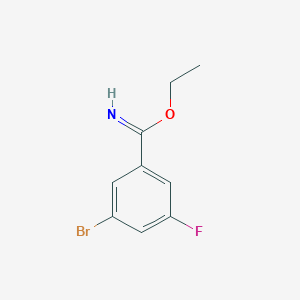

![molecular formula C17H12F3NO5S2 B2801114 Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 899725-30-5](/img/structure/B2801114.png)

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate, also known as TAK-659, is a synthetic compound that has been developed as a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a critical role in the signaling pathways that regulate the development and activation of B cells, which are a type of white blood cell that plays a key role in the immune system. TAK-659 has shown promise as a potential therapeutic agent for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.

Scientific Research Applications

Synthesis and Chemical Reactions

A significant application of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate and related compounds lies in the field of synthetic organic chemistry. These compounds are valuable for their roles in facilitating various chemical reactions and syntheses. For instance, the development of facile and general routes for synthesizing 3-((trifluoromethyl)thio)benzofurans and benzothiophenes demonstrates the compound's utility in producing broad functional group tolerance under smooth reaction conditions, expanding the repertoire of accessible heterocyclic compounds (Sheng, Fan, & Wu, 2014). Similarly, the exploration of photochemical degradation pathways for benzothiophene derivatives highlights the environmental fate of these compounds, crucial for understanding their persistence and transformation in natural settings (Andersson & Bobinger, 1996).

Antitumoral Activity

Another significant area of application involves evaluating the antitumoral activity of benzothiophene derivatives. The synthesis of novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones and their evaluation against various human tumor cell lines demonstrate the potential therapeutic applications of these compounds. The discovery of high growth inhibitory effects on cancer cells indicates the promise of benzothiophene derivatives in developing new anticancer agents (Queiroz, Calhelha, Vale-Silva, Pinto, & São-José Nascimento, 2009).

Electrochemical Studies

Electrochemical studies on benzothiophene derivatives, such as the investigation into the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates, reveal insights into their reactivity and potential applications in electrochemical devices and reactions. Understanding the reduction mechanisms and product formation of these compounds aids in the design of new materials and processes for various industrial and research applications (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Photoredox-catalyzed Reactions

The advancement of photoredox-catalyzed reactions, as demonstrated by the cascade annulation of specific benzothiophene derivatives with sulfonyl chlorides, showcases the compound's role in synthesizing complex heterocyclic structures. These findings offer new pathways for creating benzothiophenes and related compounds, further expanding the chemical toolbox available for pharmaceutical and materials science research (Yan, Xu, Zhou, Chen, & Song, 2018).

properties

IUPAC Name |

methyl 3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO5S2/c1-25-16(22)14-15(12-4-2-3-5-13(12)27-14)28(23,24)21-10-6-8-11(9-7-10)26-17(18,19)20/h2-9,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECUCDOXPRZTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

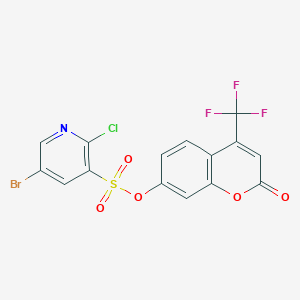

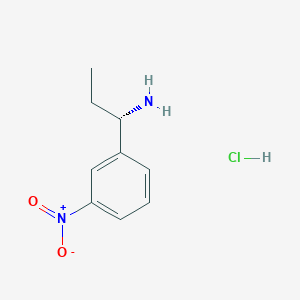

![4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2801036.png)

![8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro-](/img/structure/B2801046.png)